molecular formula C18H20N2O4 B2519129 4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-91-0

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2519129
CAS RN: 478078-91-0
M. Wt: 328.368
InChI Key: GDXCXKIVHJQRFE-UHFFFAOYSA-N
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Description

The compound "4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide" is a structurally complex molecule that may have potential biological activities, given the presence of a pyrrole carboxamide moiety, which is often seen in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those found in the research discussed, such as furanyl and pyranyl derivatives, and methoxybenzoyl groups.

Synthesis Analysis

The synthesis of compounds with similar structural features, such as furanyl and pyranyl derivatives, has been reported. For instance, the reaction of silylated 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide with 2-chlorotetrahydrofuran yielded a tetrahydrofuran-2-yl derivative . This suggests that the tetrahydrofuran moiety in the compound of interest could be synthesized through a similar strategy, possibly involving a chlorination step followed by a substitution reaction with an appropriate amine.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using X-ray analysis and computational methods. For example, the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was determined, showing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . This indicates that the methoxybenzoyl group in the compound of interest may also confer planarity to the molecule, which could be relevant for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of antitumor activity. For instance, a series of hetero annulated carbazoles were synthesized through condensation cum cycloaddition reactions and screened for in vitro antitumor activity . This implies that the compound of interest may also undergo cycloaddition reactions, which could be utilized to generate novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various analytical techniques. For example, the molecular geometry and vibrational frequencies of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate were determined using both experimental and theoretical methods . This suggests that a similar approach could be applied to the compound of interest to predict its physical and chemical properties, which are crucial for understanding its stability, solubility, and potential interactions with biological molecules.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, while not directly mentioned, is part of a broader class of compounds that have been synthesized and characterized for various scientific applications. For instance, the synthesis and characterization of related pyrazole and pyrimidine derivatives, which share structural similarities with the compound , have been reported. These derivatives exhibit cytotoxic activities against cancer cells, indicating their potential in cancer research and therapy (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antimicrobial Activity

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which include structural motifs similar to the target compound, have been synthesized and exhibited significant anti-inflammatory and analgesic activities. These compounds have shown to act as cyclooxygenase inhibitors and possess analgesic and anti-inflammatory properties, suggesting their applicability in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Molecular Structure and Conformation Studies

The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structural framework, have been extensively studied. These studies provide insights into the potential biological activities and the molecular basis of the interaction with biological targets, which could be relevant for the design of new drugs and therapeutic agents (Surajit Banerjee, A. K. Mukherjee, D. Goswami, A. De, M. Helliwell, 2002).

Antineoplastic Potential

Compounds with similar chemical structures have been evaluated for their antineoplastic potential. The crystal structure and molecular conformation of related compounds, synthesized and biologically evaluated as possible antineoplastic agents, have been studied to understand their mechanism of action and improve their efficacy (Surajit Banerjee et al., 2002).

properties

IUPAC Name

4-(3-methoxybenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2,4-5,8-10,15,19H,3,6-7,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXCXKIVHJQRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

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